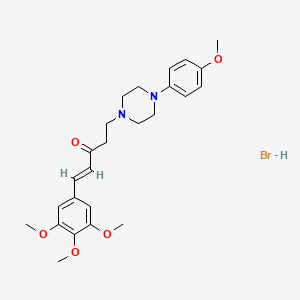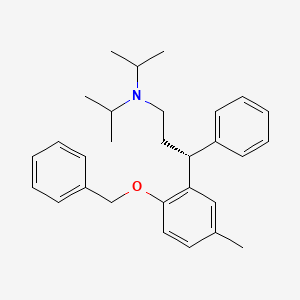
1-tert-Butoxy-3-Methylcyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butoxy-3-Methylcyclohexene is an organic compound characterized by a cyclohexene ring substituted with a tert-butoxy group and a methyl group
Preparation Methods
The synthesis of 1-tert-Butoxy-3-Methylcyclohexene typically involves the alkylation of 3-methylcyclohexene with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
1-tert-Butoxy-3-Methylcyclohexene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like ozone, leading to the formation of various oxygenated products.
Reduction: Reduction reactions can convert the double bond in the cyclohexene ring to a single bond, forming saturated derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include ozone for oxidation and hydrogen gas with a catalyst for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-tert-Butoxy-3-Methylcyclohexene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: It is used in the production of polymers and other materials due to its reactivity and structural properties.
Mechanism of Action
The mechanism of action of 1-tert-Butoxy-3-Methylcyclohexene involves its interaction with various molecular targets. The tert-butoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The cyclohexene ring provides a rigid framework that can affect the compound’s overall behavior in chemical reactions.
Comparison with Similar Compounds
1-tert-Butoxy-3-Methylcyclohexene can be compared with other substituted cyclohexenes, such as:
1-tert-Butyl-3-Methylcyclohexene: Similar in structure but with a tert-butyl group instead of a tert-butoxy group.
3-Methylcyclohexene: Lacks the tert-butoxy group, resulting in different reactivity and applications.
1-tert-Butoxycyclohexene: Similar but without the methyl group, affecting its chemical properties and uses. The uniqueness of this compound lies in the combination of the tert-butoxy and methyl groups, which confer specific reactivity and stability characteristics.
Properties
CAS No. |
40648-24-6 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
3-methyl-1-[(2-methylpropan-2-yl)oxy]cyclohexene |
InChI |
InChI=1S/C11H20O/c1-9-6-5-7-10(8-9)12-11(2,3)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
LNFFARVHBDBDOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(=C1)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,5-Diazabicyclo[2.2.1]heptane,2-phenyl-](/img/structure/B13832951.png)

![5-O-[(3R)-1-benzylpyrrolidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B13832972.png)



![methyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13832995.png)


![1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride](/img/structure/B13833008.png)

